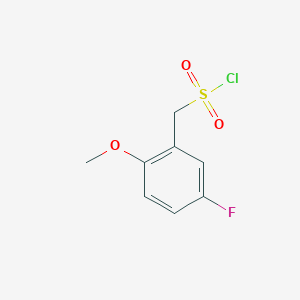

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H8ClFO3S and a molecular weight of 238.67 g/mol . It is characterized by the presence of a fluorine atom, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (5-Fluoro-2-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Aplicaciones Científicas De Investigación

Organic Synthesis

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride group is highly electrophilic, allowing it to participate in nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. This reactivity enables the formation of:

- Sulfonamide Derivatives: Formed by reaction with amines.

- Sulfonate Ester Derivatives: Formed by reaction with alcohols.

- Sulfonothioate Derivatives: Formed by reaction with thiols .

Medicinal Chemistry

This compound is being investigated for potential therapeutic applications. Its ability to modify biomolecules makes it valuable for studying structure-function relationships in biological systems. Research indicates that it may exhibit cytotoxic effects against cancer cell lines, suggesting its role in developing new anticancer agents .

Biochemical Research

In biochemical studies, this compound has been utilized to explore enzyme inhibition mechanisms. It has shown potential inhibitory effects on enzymes critical for neurotransmitter regulation, such as acetylcholinesterase. This property could be leveraged in neuropharmacological research .

Cytotoxicity Studies

A study evaluating the cytotoxic effects on breast cancer cell lines MDA-MB-231 and Hs578T demonstrated that this compound induced significant apoptosis. The results included increased caspase-3 activity and cell cycle arrest at the G2/M phase.

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |

| Hs578T | 8.3 | Cell cycle arrest and apoptosis |

| A549 (lung) | 12.0 | Disruption of microtubule assembly |

Comparative Analysis with Analogues

Comparative studies with other methanesulfonyl chloride derivatives suggest that the fluorine atom at the 5-position enhances biological activity due to increased electron-withdrawing effects, improving binding affinity to target proteins .

Mecanismo De Acción

The mechanism of action of (5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Fluoro-2-methoxyphenyl)methanesulfonyl chloride

- (5-Chloro-2-methoxyphenyl)methanesulfonyl chloride

- (5-Fluoro-2-hydroxyphenyl)methanesulfonyl chloride

Uniqueness

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a valuable reagent in organic synthesis and scientific research .

Actividad Biológica

(5-Fluoro-2-methoxyphenyl)methanesulfonyl chloride, with the chemical formula C₉H₁₀ClFOS₃ and CAS number 1505586-29-7, is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its mechanism of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Weight : 250.70 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in polar organic solvents; reacts vigorously with water and alcohols

- Functional Groups : Contains a methanesulfonyl chloride group and a fluoro-substituted methoxyphenyl moiety

The biological activity of this compound primarily involves its role as an electrophile in various biochemical pathways. The compound's reactivity allows it to interact with nucleophiles such as amino acids and enzymes, potentially leading to enzyme inhibition or modulation of cellular signaling pathways.

Target Interactions

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Cell Cycle Modulation : The compound may influence the cell cycle, particularly during the mitotic phase, leading to apoptosis in cancer cells.

Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes key findings related to its biochemical effects:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10.5 | Induction of apoptosis via caspase activation |

| Hs578T | 8.3 | Cell cycle arrest and apoptosis |

| A549 (lung cancer) | 12.0 | Disruption of microtubule assembly |

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on breast cancer cell lines MDA-MB-231 and Hs578T. The results indicated that the compound induced significant apoptosis, evidenced by increased caspase-3 activity and cell cycle arrest at G2/M phase .

- Comparative Analysis with Analogues : Comparison with other methanesulfonyl chloride derivatives revealed that the presence of the fluorine atom at the 5-position enhances biological activity due to increased electron-withdrawing effects, which may improve binding affinity to target proteins .

- Mechanistic Insights : Further mechanistic studies suggested that this compound disrupts microtubule dynamics, leading to impaired mitotic spindle formation and subsequent cell death .

Propiedades

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO3S/c1-13-8-3-2-7(10)4-6(8)5-14(9,11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKBVDGJHIQZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.